molecular formula C14H6F20O4 B1301776 Dimethyl perfluoro-1,10-decanedicarboxylate CAS No. 84750-88-9

Dimethyl perfluoro-1,10-decanedicarboxylate

Cat. No.: B1301776
CAS No.: 84750-88-9
M. Wt: 618.16 g/mol
InChI Key: GHVIUCXUOSDTBP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl perfluoro-1,10-decanedicarboxylate can be synthesized through the esterification of perfluoro-1,10-decanedicarboxylic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions to promote the esterification process .

Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Dimethyl perfluoro-1,10-decanedicarboxylate primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions can be nucleophilic or electrophilic in nature.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used under mild conditions to replace fluorine atoms with other nucleophiles.

    Electrophilic Substitution: Reagents like bromine or chlorine can be used under controlled conditions to introduce electrophilic groups into the compound.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives .

Mechanism of Action

The mechanism by which dimethyl perfluoro-1,10-decanedicarboxylate exerts its effects is primarily related to its fluorinated structure. The presence of multiple fluorine atoms imparts high electronegativity and chemical inertness, making the compound resistant to degradation and reactive under specific conditions. The molecular targets and pathways involved in its action are still under investigation, particularly in the context of its biological and medical applications .

Comparison with Similar Compounds

  • Dimethyl perfluoro-1,12-dodecanedioate
  • Dimethyl perfluorodecane-1,10-dicarboxylate
  • Perfluoro-1,10-decanedicarboxylic acid dimethyl ester

Comparison: Dimethyl perfluoro-1,10-decanedicarboxylate is unique due to its specific chain length and the number of fluorine atoms, which confer distinct properties such as higher thermal stability and resistance to solvents compared to similar compounds. Its specific structure makes it particularly suitable for applications requiring durable and stable materials .

Properties

IUPAC Name

dimethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluorododecanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6F20O4/c1-37-3(35)5(15,16)7(19,20)9(23,24)11(27,28)13(31,32)14(33,34)12(29,30)10(25,26)8(21,22)6(17,18)4(36)38-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVIUCXUOSDTBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(C(C(C(C(C(C(C(C(=O)OC)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6F20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371850
Record name Dimethyl perfluoro-1,10-decanedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

618.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84750-88-9
Record name Dimethyl perfluoro-1,10-decanedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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